molecular formula C9H4ClF3N2 B1603563 2-Chloro-7-(trifluoromethyl)quinoxaline CAS No. 883-94-3

2-Chloro-7-(trifluoromethyl)quinoxaline

Cat. No. B1603563
CAS RN: 883-94-3
M. Wt: 232.59 g/mol
InChI Key: QZIICAUFDSJYTM-UHFFFAOYSA-N
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Description

2-Chloro-7-(trifluoromethyl)quinoxaline (TFMQ) is an organic compound with a wide range of applications in scientific research. It is a versatile compound that can be used as a reagent for synthesis, a catalyst for organic reactions, and a fluorescent probe for biological applications. It is a useful tool for researchers to gain a better understanding of the biochemical and physiological effects of certain compounds.

Scientific Research Applications

Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . It can be synthesized by adopting green chemistry principles . The quinoxaline containing drugs such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox are currently used as an antibiotic in the market .

  • Anti-Cancer & Anti-Proliferative Activity : Quinoxaline derivatives have been studied for their potential anti-cancer and anti-proliferative activities .
  • Anti-Microbial Activity : These compounds have also been explored for their anti-microbial properties .
  • Anti-Convulsant Activity : Some quinoxaline derivatives have shown anti-convulsant activity .
  • Anti-Tuberculosis Activity : Quinoxaline derivatives have been studied for their potential use in treating tuberculosis .
  • Anti-Malarial Activity : Quinoxaline derivatives were first synthesized and tested for antimalarial activity several decades ago .
  • Anti-Viral Activity : Certain quinoxaline derivatives, such as indolo-(2,3-b)quinoxaline derivatives and 3,4-dihydro quinoxaline-2(1H)-thiones derivatives, have been reported for their anti-viral activity .
  • Anti-Leishmanial Activity : Quinoxaline derivatives have been studied for their potential use in treating Leishmaniasis .
  • Anti-HIV Activity : Certain quinoxaline derivatives have shown anti-HIV activity .
  • Anti-Inflammatory Activity : Quinoxaline derivatives have been explored for their anti-inflammatory properties .
  • Anti-Oxidant Activity : Some quinoxaline derivatives have shown anti-oxidant activity .
  • Anti-Alzheimer’s Activity : Quinoxaline derivatives have been studied for their potential use in treating Alzheimer’s disease .
  • Anti-Diabetic Activity : Certain quinoxaline derivatives have shown anti-diabetic activity .
  • Anti-COVID Activity : Some quinoxaline derivatives have been studied for their potential use in treating COVID-19 .
  • Anti-Dengue Activity : Certain quinoxaline derivatives have shown anti-dengue activity .
  • Anti-Parkinson’s Activity : Quinoxaline derivatives have been explored for their anti-Parkinson’s properties .
  • 5HT3 Receptor Antagonist Activity : Some quinoxaline derivatives have shown 5HT3 receptor antagonist activity .
  • Anti-Amoebiasis Activity : Quinoxaline derivatives have been studied for their potential use in treating amoebiasis .

In addition, a specific derivative, 7-chloro-2-(2-furylcarbonyl)-3-trifluoromethyl-1,4-quinoxaline di-N-oxide, has shown significant activity against P. falciparum , being almost five times more active than chloroquine .

properties

IUPAC Name

2-chloro-7-(trifluoromethyl)quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF3N2/c10-8-4-14-6-2-1-5(9(11,12)13)3-7(6)15-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZIICAUFDSJYTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N=C2C=C1C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00612223
Record name 2-Chloro-7-(trifluoromethyl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00612223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-7-(trifluoromethyl)quinoxaline

CAS RN

883-94-3
Record name 2-Chloro-7-(trifluoromethyl)quinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=883-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-7-(trifluoromethyl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00612223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This 7-trifluoromethylquinoxalin-2-one was allowed to react with phosphorus oxychloride (in the same manner as described above for 6-trifluoromethylquinoxalin-2-one) to yield the intermediate 2-chloro-7-trifluoromethylquinoxaline having a melting point of about 119°-120° C. This compound was allowed to react with ammonia, in the manner described above, to yield the 2-amino-7-trifluoromethylquinoxaline, having a melting point of about 192°-194° C., and identified by IR spectrum.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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